N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
Overview
Description
N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C10H7Cl2N3O . It is also known by its CAS No. 1181471-86-2.
Molecular Structure Analysis
The molecular structure of N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine is determined by its molecular formula, C10H7Cl2N3O . The exact structure is not provided in the available resources.Scientific Research Applications
Reactivity and Structural Analysis
- Reactivity in Cycloaddition Reactions : Hydroxylamine hydrochloride reacts via a Michael reaction, leading to derivatives of benzimidazoles. This reactivity demonstrates the potential of N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine in chemical synthesis and structural transformation (Azzaoui et al., 2006).
DNA Interaction and Repair
- DNA Adduct Formation and Repair : N-hydroxylamines like the compound are studied for their interactions with DNA. They form DNA adducts, which are crucial in understanding carcinogenic mechanisms. Studies on human mammary epithelial cells showed how N-hydroxylamines form DNA adducts and are involved in cytotoxic activities, implying their significance in cancer research (Fan et al., 1995).
Metabolic Activation in Carcinogenesis
- Metabolic Activation in Carcinogenesis : N-hydroxy metabolites of arylamines and heterocyclic amines, similar to N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine, have been studied for their metabolic activation by human liver sulfotransferases, implicating their role in carcinogenesis (Chou et al., 1995).
Synthesis and Structural Properties
- Synthetic Applications and Structural Properties : Studies show the synthesis of various hydroxylamine derivatives and their structural analysis using techniques like X-ray crystallography. These studies help in understanding the molecular structure and potential applications in material science (Al-Hourani et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-[(2,5-dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-9-8(6-13-16)15(10(12)14-9)7-4-2-1-3-5-7/h1-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJRRMRFYMAGAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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